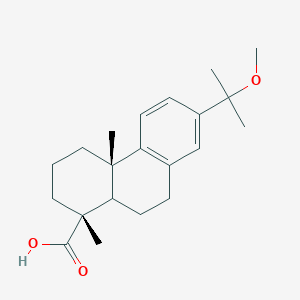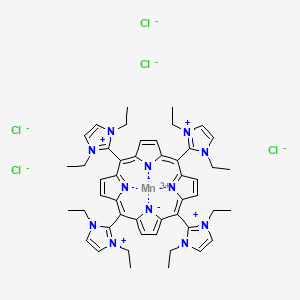
manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a manganese ion coordinated to a porphyrin ring, which is further substituted with 1,3-diethylimidazolium groups, enhancing its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions. The resulting porphyrin is then purified and characterized.
Metalation: The purified porphyrin ligand is reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base. This step introduces the manganese ion into the porphyrin ring, forming the manganese(III) porphyrin complex.
Substitution with Imidazolium Groups: The manganese(III) porphyrin complex is then reacted with 1,3-diethylimidazole to introduce the imidazolium groups. This step is typically carried out under reflux conditions in an organic solvent.
Formation of the Pentachloride Salt: Finally, the compound is treated with hydrochloric acid to form the pentachloride salt, which enhances its solubility in aqueous media.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also undergo reduction reactions, where the manganese ion is reduced from the +3 to the +2 oxidation state.
Substitution: The imidazolium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions. These reactions are often carried out in polar solvents under reflux conditions.
Major Products
Oxidation: The major products are typically oxidized organic compounds, such as alcohols or ketones.
Reduction: The major product is the reduced manganese(II) porphyrin complex.
Substitution: The major products are substituted porphyrin complexes with new functional groups replacing the imidazolium groups.
Wissenschaftliche Forschungsanwendungen
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it valuable in synthetic chemistry.
Biology: The compound is studied for its potential as a superoxide dismutase mimic, which can help mitigate oxidative stress in biological systems. It is also explored for its role in enzyme inhibition and activation.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts for industrial processes. Its unique properties make it suitable for applications in environmental remediation and energy storage.
Wirkmechanismus
The mechanism of action of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride involves its ability to facilitate electron transfer reactions. The manganese ion in the +3 oxidation state can accept and donate electrons, making it an effective catalyst for redox reactions. The porphyrin ring provides a stable framework that supports the manganese ion and enhances its reactivity. The imidazolium groups increase the compound’s solubility and facilitate interactions with substrates and other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but features benzoic acid groups instead of imidazolium groups.
Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: This compound has pyridinium groups and is known for its superoxide dismutase mimetic activity.
Manganese(III) 5,10,15,20-tetrakis(4-pyridyl)porphyrin: This compound features pyridyl groups and is used in studies related to oxidative stress and catalysis.
Uniqueness
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is unique due to the presence of imidazolium groups, which enhance its solubility and reactivity. This makes it particularly suitable for applications in aqueous environments and biological systems. Its ability to undergo various chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C48H56Cl5MnN12 |
|---|---|
Molekulargewicht |
1033.2 g/mol |
IUPAC-Name |
manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI-Schlüssel |
XMYHQLIAYLLEKT-UHFFFAOYSA-I |
Kanonische SMILES |
CCN1C=C[N+](=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=[N+](C=CN7CC)CC)C8=[N+](C=CN8CC)CC)C=C4)C9=[N+](C=CN9CC)CC)[N-]3)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


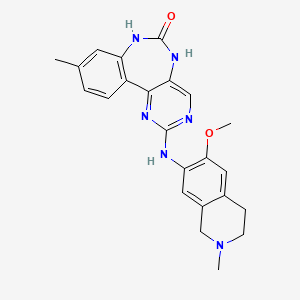
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
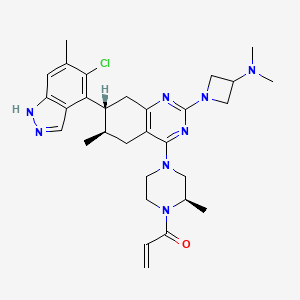
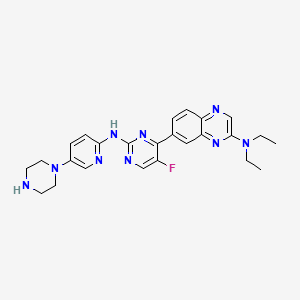
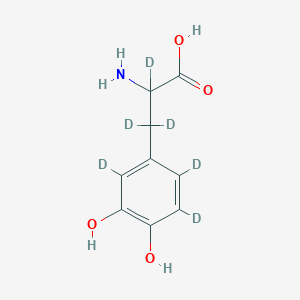
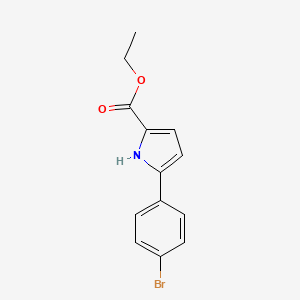
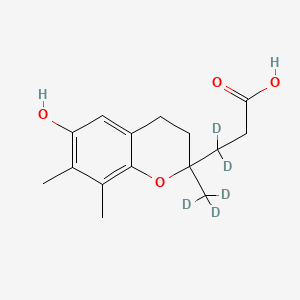

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
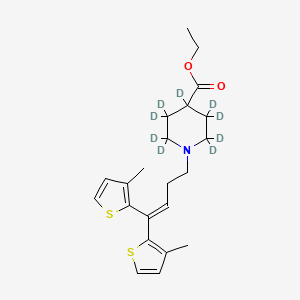
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

